molecular formula C10H12BrNO B8014886 2-bromo-N,N,3-trimethylbenzamide

2-bromo-N,N,3-trimethylbenzamide

Cat. No.: B8014886
M. Wt: 242.11 g/mol
InChI Key: UCZAIRKLYNJMKO-UHFFFAOYSA-N
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Description

2-Bromo-N,N,3-trimethylbenzamide is a substituted benzamide derivative featuring a bromine atom at the 2-position, a methyl group at the 3-position of the benzene ring, and an N,N-dimethylated amide group. This compound’s structure combines electron-withdrawing (bromo) and electron-donating (methyl) substituents, which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

2-bromo-N,N,3-trimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-5-4-6-8(9(7)11)10(13)12(2)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZAIRKLYNJMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-bromo-N,N,3-trimethylbenzamide typically involves the bromination of N,N,3-trimethylbenzamide. One common method is the reaction of N,N,3-trimethylbenzamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the benzene ring .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-bromo-N,N,3-trimethylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Reduction Reactions: The compound can be reduced to form N,N,3-trimethylbenzamide by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products, depending on the oxidizing agent and reaction conditions used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions may yield different substituted benzamides, while reduction reactions typically produce the corresponding amine derivatives.

Scientific Research Applications

2-bromo-N,N,3-trimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine substituent makes it a versatile intermediate for further functionalization.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with various biological targets.

    Medicine: Research into potential pharmaceutical applications of this compound includes its use as a lead compound for the development of new drugs. Its ability to undergo various chemical transformations makes it a valuable starting point for drug discovery.

    Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism by which 2-bromo-N,N,3-trimethylbenzamide exerts its effects depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors. The bromine atom and the trimethyl groups can influence the compound’s binding affinity and selectivity for these targets.

For example, in enzyme inhibition studies, this compound may interact with the active site of the enzyme, blocking its activity. The exact molecular pathways involved can vary depending on the enzyme and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-N,N,3-trimethylbenzamide with analogs differing in substituent type, position, and functional groups, highlighting key differences in properties and reactivity.

Substituent Position and Electronic Effects
Compound Name Substituents (Benzene Ring) Amide Group Modifications Key Properties/Applications References
This compound 2-Br, 3-CH₃ N,N-dimethyl Potential directing group for catalysis; moderate solubility in polar solvents (inferred)
2-Amino-5-bromo-N,3-dimethylbenzamide 2-NH₂, 5-Br, 3-CH₃ N-methyl Enhanced hydrogen bonding due to -NH₂; likely higher polarity
3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide 3-Br, 5-CF₃ N,N-dimethyl Strong electron-withdrawing CF₃ group increases electrophilicity; lower solubility in water
2-Bromo-N-(3-fluorophenyl)benzamide 2-Br N-(3-fluorophenyl) Fluorine enhances metabolic stability; potential pharmacological relevance
4-Amino-N,N,3-trimethylbenzamide 4-NH₂, 3-CH₃ N,N-dimethyl Electron-donating NH₂ increases reactivity in electrophilic substitution

Key Observations :

  • Electron-withdrawing groups (e.g., Br, CF₃) reduce electron density on the aromatic ring, directing electrophilic substitution to meta/para positions. In contrast, electron-donating groups (e.g., CH₃, NH₂) activate the ring for ortho/para substitution .
Physical and Spectroscopic Properties
  • Solubility : Methyl groups (e.g., 3-CH₃) improve solubility in organic solvents, while bromine and CF₃ groups reduce aqueous solubility .
  • Spectroscopy : IR and NMR spectra of analogs () reveal characteristic peaks for amide C=O (~1650–1700 cm⁻¹) and aromatic C-Br (~500–600 cm⁻¹). X-ray crystallography () confirms planar amide geometries in related structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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